REACTION_CXSMILES
|
[CH2:1]([S:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)[CH2:2][CH2:3][CH3:4].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.C(O)(=O)C.O>[Br:11][C:8]1[S:7][C:6]([S:5][CH2:1][CH2:2][CH2:3][CH3:4])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
C(CCC)SC=1SC=CC1
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
(with stirring) for 0.5 h (glc analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
a complete reaction)
|
Type
|
WASH
|
Details
|
washed with dichloromethane (2×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed successively with water (300 ml) and aqueous potassium hydroxide (5%, 300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
CUSTOM
|
Details
|
to give a colourless liquid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |